1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone
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Overview
Description
1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization and subsequent functionalization . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Amino-1,2,4-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
- **
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
1-(5-amino-1,2,4-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H5N3OS/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7) |
InChI Key |
NDGYHFOQIDOJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NSC(=N1)N |
Origin of Product |
United States |
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